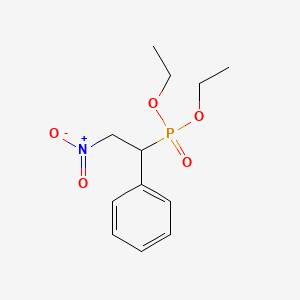

Diethyl (2-nitro-1-phenylethyl)phosphonate

Description

Significance of Organophosphorus Compounds in Contemporary Organic Synthesis

Organophosphorus compounds represent a pivotal class of molecules in modern organic chemistry, characterized by the presence of a carbon-phosphorus bond. Their utility spans a wide array of applications, from medicinal chemistry to materials science. In synthesis, they are renowned for their role in fundamental carbon-carbon bond-forming reactions, such as the Horner-Wadsworth-Emmons reaction, which is indispensable for the stereoselective synthesis of alkenes. sigmaaldrich.com The diverse reactivity of the phosphorus center, which can exist in various oxidation states and coordination environments, allows for the construction of complex molecular architectures. Furthermore, these compounds serve as crucial ligands in transition-metal catalysis, influencing the reactivity and selectivity of a multitude of chemical transformations.

The Unique Role of Phosphonates as Synthetic Intermediates and Bioisosteres

Phosphonates are organophosphorus compounds featuring a C−PO(OR)₂ group, where R is an organic moiety like alkyl or aryl. wikipedia.org They are particularly valued for their stability; the carbon-phosphorus bond is resistant to both chemical and enzymatic cleavage, a stark contrast to the labile P-O bond in phosphates. rsc.org This stability makes phosphonates excellent synthetic intermediates, as the phosphonate (B1237965) group can be carried through multi-step syntheses without degradation. rsc.org

In medicinal chemistry and chemical biology, phosphonates are widely employed as bioisosteres of phosphates. wikipedia.orgresearchgate.net Phosphate (B84403) groups are ubiquitous in biological systems, playing key roles in cellular signaling and energy transfer, but they are susceptible to hydrolysis by enzymes like phosphatases. rsc.orgrsc.orgresearchgate.net By replacing a phosphate with a non-hydrolyzable phosphonate, researchers can design enzyme inhibitors, antiviral medications, and other therapeutic agents with improved metabolic stability. wikipedia.orgrsc.org For instance, the antiviral drug Tenofovir, a cornerstone of anti-HIV therapy, utilizes a phosphonate group as a stable mimic of a phosphate. wikipedia.org

Table 1: Comparison of Phosphate and Phosphonate Properties

| Feature | Phosphate | Phosphonate |

| Core Structure | P-O-C | P-C |

| Hydrolytic Stability | Labile | Stable rsc.org |

| Biological Role | Native in signaling, energy | Bioisostere, inhibitor wikipedia.org |

| pKa2 Value | ~6.4 | ~7.6 researchgate.net |

Definition and Academic Relevance of β-Nitro Organophosphonates

β-Nitro organophosphonates are a subclass of phosphonates characterized by a nitro group (NO₂) located on the carbon atom beta to the phosphonate group. Their general structure is R-CH(NO₂)-CH(R')-P(O)(OR'')₂. These compounds are valuable synthetic intermediates primarily because of the versatile reactivity of the nitro group. frontiersin.org

The academic relevance of β-nitro organophosphonates stems from their utility as precursors to other functionally important molecules. The nitro group can be readily transformed into a variety of other functional groups. For example, its reduction provides a straightforward route to β-aminophosphonates, which are structural analogs of β-amino acids and often exhibit interesting biological activities. gjesr.com The diverse reactivity of nitro compounds in forming C-C and C-X bonds makes them ideal building blocks for chemists. frontiersin.org The synthesis of β-nitro organophosphonates is a significant area of research, with methods like the phospha-Michael (or Pudovik) reaction being key strategies for their preparation. mdpi.com This reaction involves the addition of a dialkyl phosphite (B83602) to a nitroalkene, a fundamental method for creating the C-P bond in these structures. mdpi.com

Overview of Diethyl (2-nitro-1-phenylethyl)phosphonate as a Model Compound in β-Nitro Phosphonate Research

This compound serves as a quintessential model compound for the study of β-nitro phosphonate chemistry. Its structure embodies the characteristic features of this class of compounds: a diethyl phosphonate moiety, a phenyl group on the α-carbon, and a nitro group on the β-carbon.

The synthesis of this compound is a classic illustration of the phospha-Michael or Pudovik reaction. mdpi.com It is typically formed through the conjugate addition of diethyl phosphite to β-nitrostyrene. This reaction is a highly efficient method for forming the carbon-phosphorus bond and installing the β-nitro phosphonate functionality. The reaction between β-nitrostyrene and nucleophiles like diethyl malonate is a well-studied process in organic synthesis, highlighting the role of nitroalkenes as powerful Michael acceptors. mdpi.comsemanticscholar.org By analogy, the addition of diethyl phosphite provides a direct and atom-economical route to this compound.

As a model compound, it is frequently used to explore new catalytic systems, optimize reaction conditions, and study the stereochemical outcomes of the addition reaction. The resulting β-nitro phosphonate is a versatile synthetic precursor. The nitro group can be reduced to an amine to generate β-aminophosphonates, or it can be used in other transformations, making this compound a valuable starting material for synthesizing a range of more complex, potentially bioactive molecules.

Table 2: Chemical Identity of this compound

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₂H₁₈NO₅P |

| Key Functional Groups | Diethyl Phosphonate, Nitro Group, Phenyl Group |

| Typical Synthesis | Pudovik / Phospha-Michael addition |

| Reactants | Diethyl phosphite and (E)-(2-nitrovinyl)benzene (β-nitrostyrene) |

Structure

3D Structure

Properties

CAS No. |

37909-65-2 |

|---|---|

Molecular Formula |

C12H18NO5P |

Molecular Weight |

287.25 g/mol |

IUPAC Name |

(1-diethoxyphosphoryl-2-nitroethyl)benzene |

InChI |

InChI=1S/C12H18NO5P/c1-3-17-19(16,18-4-2)12(10-13(14)15)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |

InChI Key |

IVURFUDNUSBKNB-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C[N+](=O)[O-])C1=CC=CC=C1)OCC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Diethyl 2 Nitro 1 Phenylethyl Phosphonate

Established Strategies for Carbon-Phosphorus Bond Formation in Phosphonates

Several classical reactions in organophosphorus chemistry have laid the groundwork for the synthesis of phosphonates. While not all are directly applied to the synthesis of diethyl (2-nitro-1-phenylethyl)phosphonate, they represent fundamental methodologies for creating the crucial C-P bond.

Michaelis-Arbuzov Reaction and Its Modern Applications

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and further explored by Aleksandr Arbuzov, is a cornerstone of phosphonate (B1237965) synthesis. The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. The nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. Subsequent dealkylation by the displaced halide anion yields the corresponding dialkyl phosphonate.

The general mechanism can be depicted as follows:

P(OR)₃ + R'X → [R'P(OR)₃]⁺X⁻ → R'P(O)(OR)₂ + RX

Modern applications of the Michaelis-Arbuzov reaction have expanded its scope beyond simple alkyl halides. Lewis acid catalysis, photochemical methods, and the use of alternative phosphorus reagents have broadened its utility. For instance, the reaction can be adapted for the synthesis of α-amino phosphonates, which are structural analogs of α-amino acids.

Pudovik Reaction: Scope and Limitations for Nitro-Substituted Phosphonates

The Pudovik reaction involves the addition of a dialkyl phosphite to an imine, typically under basic conditions, to form an α-aminophosphonate. This reaction is a hydrophosphonylation process where the P-H bond of the phosphite adds across the C=N double bond of the imine.

(RO)₂P(O)H + R'CH=NR'' → (RO)₂P(O)CHR'-NHR''

The scope of the Pudovik reaction can be extended to the addition of phosphites to other unsaturated systems, including nitroalkenes. The Michael addition of dialkyl phosphites to nitroalkenes provides a direct route to β-nitro phosphonates. This variant of the Pudovik reaction is highly relevant to the synthesis of the target compound. However, achieving high enantioselectivity in the base-catalyzed addition to nitroalkenes can be challenging without the use of specialized chiral catalysts. The acidic nature of the α-proton in the resulting β-nitro phosphonate can also lead to side reactions or racemization under harsh basic conditions.

Kabachnik-Fields and Michaelis-Becker Reactions in Organophosphorus Synthesis

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to produce an α-aminophosphonate. This reaction can proceed through two possible pathways: the initial formation of an imine followed by a Pudovik-type addition of the phosphite, or the formation of an α-hydroxy phosphonate which is then aminated.

While both the Kabachnik-Fields and Michaelis-Becker reactions are important in organophosphorus synthesis, their direct application to the synthesis of this compound is less common than the direct Michael addition approach.

Enantioselective and Diastereoselective Michael Addition of Phosphites to Nitroalkenes: The Primary Route to this compound

The most effective and widely studied method for the synthesis of enantiomerically enriched this compound is the asymmetric Michael addition of diethyl phosphite to (E)-β-nitrostyrene. This conjugate addition reaction directly establishes the chiral center and the C-P bond in a single, atom-economical step. The development of potent chiral catalytic systems has been pivotal in achieving high levels of stereocontrol in this transformation.

Development of Chiral Catalytic Systems for Asymmetric Induction

The key to a successful asymmetric Michael addition lies in the design and application of chiral catalysts that can effectively control the facial selectivity of the nucleophilic attack of the phosphite on the nitroalkene. Organocatalysis has emerged as a particularly powerful strategy in this regard, offering mild reaction conditions and avoiding the use of often toxic and expensive metal catalysts.

Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, have proven to be highly effective in the asymmetric Michael addition of phosphites to nitroalkenes. Among these, squaramide- and thiourea-based catalysts have garnered significant attention.

These catalysts typically possess a chiral scaffold and hydrogen-bond donor moieties (the squaramide or thiourea (B124793) group) along with a basic site (often a tertiary amine). The hydrogen-bond donors activate the nitroalkene by coordinating to the nitro group, thereby increasing its electrophilicity and shielding one of its enantiotopic faces. Simultaneously, the basic site can deprotonate the phosphite, increasing its nucleophilicity. This dual activation within a chiral environment leads to high enantioselectivity.

Squaramide-based catalysts have been shown to be remarkably effective in promoting the enantioselective Michael addition of diphenyl and dialkyl phosphites to a broad range of nitroalkenes, including aromatic and aliphatic derivatives. nih.gov These catalysts are valued for their modularity, allowing for fine-tuning of their steric and electronic properties.

| Catalyst | Nitroalkene | Phosphite | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Squaramide 1 | trans-β-nitrostyrene | Diphenyl phosphite | CH₂Cl₂ | 0 | 95 | 96 |

| Squaramide 1 | (E)-1-nitrohex-1-ene | Diphenyl phosphite | CH₂Cl₂ | 0 | 88 | 95 |

| Squaramide 2 | trans-β-nitrostyrene | Diethyl phosphite | Toluene | RT | 92 | 90 |

Table 1: Representative Results for Squaramide-Catalyzed Michael Addition of Phosphites to Nitroalkenes

Thiourea-based catalysts , particularly those derived from chiral diamines and amino acids, also serve as excellent promoters for this reaction. rsc.org The thiourea moiety, with its two N-H groups, effectively chelates the nitro group of the nitroalkene through hydrogen bonding, directing the approach of the phosphite nucleophile.

| Catalyst | Nitroalkene | Phosphite | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Thiourea 3 | trans-β-nitrostyrene | Diphenyl phosphite | Toluene | RT | 94 | 92 |

| Thiourea 3 | (E)-1-(4-chlorophenyl)-2-nitroethene | Diphenyl phosphite | Toluene | RT | 91 | 93 |

| Thiourea 4 | trans-β-nitrostyrene | Diethyl phosphite | CH₂Cl₂ | -20 | 89 | 88 |

Table 2: Representative Results for Thiourea-Catalyzed Michael Addition of Phosphites to Nitroalkenes

The success of these organocatalytic systems has made the asymmetric Michael addition of phosphites to nitroalkenes a highly reliable and efficient method for the synthesis of chiral β-nitro phosphonates like this compound, paving the way for the accessible production of valuable β-amino phosphonic acids.

Metal-Complex Catalysis (e.g., Cinchonine-Li, Ni, Co, Mn Complexes)

The asymmetric phospha-Michael addition has been successfully catalyzed by various metal complexes, which act as Lewis acids to activate the nitroalkene substrate and coordinate the phosphite nucleophile, thereby creating a chiral environment for the reaction. While a wide array of metal catalysts has been explored for Michael additions, specific applications of Ni, Co, and Mn complexes in the synthesis of this compound are part of a broader field of transition-metal catalysis.

For instance, dinuclear zinc catalysts have been shown to be effective in promoting the conjugate addition of nucleophiles to nitroalkenes, establishing a defined stereochemical outcome. In a related context, Shibasaki and coworkers developed copper complexes with chiral bis-phosphine ligands to catalyze the hydrophosphorylation of N-thiophosphine imines, achieving high enantioselectivity (86–97% ee). The influence of Cinchona alkaloids, such as cinchonine, has been noted in asymmetric conjugate additions. These alkaloids can be used in conjunction with metals or as organocatalysts to create a chiral environment. For example, cinchonine-derived amines have been used to catalyze the addition of nitromethane (B149229) to cycloalkenones, demonstrating the utility of these scaffolds in controlling stereochemistry. The general principle involves the metal center coordinating with the nitroalkene, while the chiral ligand directs the nucleophilic attack of the phosphite.

| Catalyst Type | Substrate | Key Features | Reference |

| Dinuclear Zinc | Nitroalkenes | Promotes vinylogous nucleophilicity; establishes syn stereochemical outcome. | |

| Copper-Bisphosphine | N-thiophosphine imines | High enantioselectivity (86-97% ee) in hydrophosphorylation. | |

| Cinchonine-derived | Cycloalkenones | Effective in controlling stereochemistry in conjugate additions. |

Nanocatalysis in Stereoselective Phospha-Michael Additions

Nanocatalysis has emerged as an efficient and sustainable approach for promoting organic reactions, offering advantages such as high surface area, enhanced reactivity, and catalyst recyclability. In the context of phospha-Michael additions, nanosized metal oxides have demonstrated excellent performance. For example, nano-sized ZnO has been shown to be a highly effective catalyst for the conjugate addition of diethyl phosphite to arylidene malonate derivatives, leading to quantitative yields under solvent-free conditions at room temperature in short reaction times.

Similarly, nanoparticles of stannic oxide (SnO₂) have been successfully employed to catalyze the three-component Kabachnik–Fields reaction, a related transformation for synthesizing α-aminophosphonates, with high yields (89–97%) under solvent-free conditions. The high efficiency of these nanocatalysts is attributed to the high density of active sites on their surface, which can effectively activate the substrates for the nucleophilic addition. The ability to perform these reactions under solvent-free conditions further enhances their "green" credentials.

Substrate Scope and Limitations in Michael Addition Chemistry

Reactivity Profiles of Diethyl Phosphite

Diethyl phosphite, the key nucleophile in the synthesis of this compound, is a tetrahedral organophosphorus compound with a reactive P-H bond. Although it exists predominantly in the phosphonate tautomeric form, (C₂H₅O)₂P(O)H, it reacts as the phosphite tautomer, (C₂H₅O)₂P-OH, or its conjugate base, the phosphite anion [(C₂H₅O)₂PO]⁻. The nucleophilic character of the phosphorus atom is harnessed in the Michael addition.

The reaction typically requires a base to deprotonate the diethyl phosphite, generating the more potent diethyl phosphonate anion nucleophile. However, the choice of base is critical; strong bases can lead to side reactions, while weaker bases may not sufficiently promote the reaction. Alternatively, Lewis acids can be used to activate the Michael acceptor. Diethyl phosphite can also participate in other reactions, such as hydrophosphonylation of aldehydes (Abramov reaction) and P-alkylation (Michaelis–Becker reaction), highlighting its versatility as a reagent in organophosphorus chemistry.

Influence of Nitroalkene Structure on Stereochemical Outcome

The structure of the nitroalkene Michael acceptor plays a crucial role in determining the stereochemical outcome of the phospha-Michael addition. The electronic and steric properties of the substituents on the aromatic ring of β-nitrostyrene and on the β-carbon influence both the reactivity and the selectivity of the reaction.

Studies using organocatalysts like squaramides have shown that high enantioselectivities can be achieved for a broad range of nitroalkenes, including those with either electron-donating or electron-withdrawing groups on the aromatic ring. The reaction is often robust, tolerating sterically demanding aliphatic substituents as well. However, the specific substitution pattern can affect reaction rates and yields. For example, in additions catalyzed by a dinuclear zinc complex, variations in the aromatic substituent of the nitroalkene (e.g., -H, -Cl, -Me, -OMe) resulted in consistently high diastereo- and enantioselectivity, though yields varied. The presence of acidic protons or bulky groups near the reaction center can present challenges, but highly effective catalytic systems have been developed to overcome these limitations.

| Nitroalkene Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| C₆H₅ | 65 | 20:1 | 98 | |

| 4-MeC₆H₄ | 72 | 15:1 | 98 | |

| 4-MeOC₆H₄ | 68 | 15:1 | 96 | |

| 4-ClC₆H₄ | 65 | 20:1 | 97 | |

| 2-ClC₆H₄ | 75 | 15:1 | 98 |

*Data from a representative asymmetric Michael addition to various

Emerging and Sustainable Synthesis Approaches for Organophosphonates

Green Chemistry Principles in Phosphonate Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of organophosphorus compounds to develop more sustainable and efficient processes. These methodologies include solvent-free reactions, the use of alternative energy sources like ultrasound and microwave irradiation, and the application of environmentally friendly catalysts (ecocatalysis).

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions represent a cornerstone of green synthesis by eliminating the need for volatile and often toxic organic solvents. This approach not only reduces environmental pollution but can also lead to improved reaction rates and yields. The Michael addition of diethyl phosphite to β-nitrostyrene can be effectively conducted under solvent-free conditions, often facilitated by a catalyst. While specific data for the direct solvent-free synthesis of this compound is not extensively detailed in the reviewed literature, analogous reactions provide strong evidence for its feasibility. For instance, the reaction between β-nitrostyrene and other nucleophiles has been successfully performed without a solvent.

Organocatalysis has emerged as a powerful tool in this context. Chiral squaramide catalysts, for example, have been shown to effectively promote the Michael addition of diphenyl phosphite to a range of nitroalkenes with high yields and enantioselectivities, showcasing the potential for similar outcomes with diethyl phosphite under solvent-free conditions. nih.govnih.gov

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, offers a potent method for accelerating reaction rates and improving yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. hielscher.com This energy input can significantly enhance the Michael addition of diethyl phosphite to β-nitrostyrene.

Ultrasound-assisted synthesis is recognized for its ability to promote reactions under milder conditions and in shorter timeframes compared to conventional heating methods. hielscher.com While direct experimental data for the ultrasound-assisted synthesis of this compound is sparse, the successful application of sonication to a wide array of Michael additions suggests its high potential for this specific transformation. hielscher.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering a rapid and efficient heating method. Unlike conventional heating, microwaves directly couple with the polar molecules in a reaction mixture, leading to a rapid and uniform temperature increase. This can dramatically reduce reaction times from hours to minutes and often results in higher product yields and purities. mdpi.com

The synthesis of various phosphonates has been successfully achieved using microwave irradiation, often under solvent-free conditions, which further enhances the green credentials of the method. researchgate.net The Kabachnik-Fields reaction, a related three-component reaction to produce α-aminophosphonates, has been shown to be highly efficient under microwave irradiation, suggesting the analogous Michael addition for β-nitro phosphonates would be similarly enhanced. mdpi.com

Ecocatalysis:

Ecocatalysis involves the use of catalysts that are environmentally benign, either due to their natural origin, low toxicity, or high recyclability. In the context of this compound synthesis, this often involves the use of organocatalysts or biodegradable catalysts. As mentioned, chiral organocatalysts like squaramides and guanidines have proven highly effective in the enantioselective Michael addition of phosphites to nitroalkenes. nih.govnih.govacs.org These catalysts operate through hydrogen bonding interactions, activating the reactants and facilitating the carbon-phosphorus bond formation under mild conditions. nih.govnih.gov

The use of such catalysts aligns with green chemistry principles by avoiding the use of toxic heavy metals and often allowing for low catalyst loadings. Furthermore, the development of recyclable organocatalysts is an active area of research, which would further enhance the sustainability of this synthetic route.

Interactive Data Table: Green Synthetic Approaches to β-Nitro Phosphonates

| Methodology | Reactants | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| Organocatalysis | Diphenyl phosphite + trans-β-nitrostyrene | (R,R)-Squaramide 5 (10 mol%) | CH₂Cl₂ (solvent), 0 °C | 30 min | 95 | nih.gov |

| Organocatalysis | Diphenyl phosphite + various nitroalkenes | Axially chiral guanidine | Toluene (solvent), rt | 12-72 h | 75-98 | acs.org |

| Microwave-Assisted | 2-Formylbenzoic acid + Butylamine + Diethyl phosphite | None | Solvent-free, 60 °C | 30 min | 95 | mdpi.com |

Note: The data presented is for analogous reactions due to the limited availability of specific data for the direct synthesis of this compound under these exact conditions.

Electrochemical Methods for Organophosphorus Compound Formation

Electrochemical synthesis represents a frontier in green chemistry, utilizing electrical current to drive chemical reactions. This method can often be conducted at room temperature and pressure, without the need for stoichiometric chemical oxidants or reductants, thus minimizing waste generation. The formation of carbon-phosphorus bonds through electrochemical means is a growing area of interest.

While the direct electrochemical Michael addition of diethyl phosphite to β-nitrostyrene to form this compound has not been extensively reported, the principles of electrochemical synthesis of related organophosphorus compounds suggest a plausible pathway. Generally, the electrochemical synthesis of compounds containing a C-P bond can proceed through either an oxidative or a reductive pathway.

In a hypothetical oxidative approach, the diethyl phosphite could be anodically oxidized to generate a phosphorus-centered radical or a related electrophilic species. This reactive intermediate could then undergo addition to the electron-rich double bond of β-nitrostyrene. Conversely, a reductive pathway could involve the cathodic reduction of β-nitrostyrene to a radical anion, which would then react with diethyl phosphite.

Research in the electrochemical synthesis of α-aminophosphonates has demonstrated the feasibility of forming C-P bonds under electrochemical conditions. These reactions often involve the oxidation of an amine to an iminium ion intermediate, which is then trapped by a phosphite nucleophile. This precedent suggests that with appropriate optimization of electrodes, electrolytes, and reaction conditions, a similar strategy could be developed for the synthesis of β-nitro phosphonates.

Interactive Data Table: Electrochemical Synthesis of Related Organophosphorus Compounds

| Reaction Type | Reactants | Electrode Material | Electrolyte/Solvent | Conditions | Product Type | Reference |

| C-H Phosphorylation | N-aryltetrahydroisoquinolines + Dialkyl phosphites | Platinum anode, Carbon cathode | Acetonitrile | Constant current | α-Aminophosphonates | General principle |

Note: This table illustrates the general applicability of electrochemical methods to C-P bond formation, as direct data for the target reaction is not currently available.

Chemical Transformations and Synthetic Utility of Diethyl 2 Nitro 1 Phenylethyl Phosphonate

Chemical Derivatization of the Nitro Group

The nitro group in Diethyl (2-nitro-1-phenylethyl)phosphonate serves as a key functional handle for introducing nitrogen-containing functionalities, primarily through reduction to an amine.

Selective Reduction to β-Amino Phosphonate (B1237965) Analogues

The selective reduction of the nitro group to a primary amine is a pivotal transformation, yielding β-amino phosphonate analogues which are of significant interest as mimics of β-amino acids. The most common method for this conversion is catalytic hydrogenation. vulcanchem.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

This transformation converts this compound into Diethyl (2-amino-1-phenylethyl)phosphonate, a valuable intermediate for the synthesis of peptidomimetics and enzyme inhibitors. vulcanchem.com The synthesis of aminophosphonates is a cornerstone of organophosphorus chemistry, with numerous methods developed for their preparation. frontiersin.orgnih.gov While the direct reduction of the nitro group is straightforward, related strategies like the reductive alkylation of azidoalkyl phosphonates also highlight the importance of converting nitrogen-based functional groups into versatile amines. scispace.com

Table 1: Conditions for Selective Reduction of Nitro Group

| Catalyst | Reagent | Product | Application of Product |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Diethyl (2-amino-1-phenylethyl)phosphonate | Peptidomimetics, Enzyme Inhibitors vulcanchem.com |

Subsequent Functionalization of Amine Derivatives

The resulting Diethyl (2-amino-1-phenylethyl)phosphonate, with its primary amine group, is amenable to a wide range of subsequent functionalizations. These reactions allow for the introduction of diverse structural motifs, further expanding the synthetic utility of the parent compound. Common functionalization strategies include N-acylation and N-alkylation. nih.govresearchgate.net

N-acylation can be readily achieved by treating the β-amino phosphonate with acid chlorides, yielding N-acyl derivatives. nih.gov Furthermore, the amine can participate in multicomponent reactions like the Kabachnik-Fields or phospha-Mannich reactions to introduce phosphonylmethyl or phosphinoylmethyl groups onto the nitrogen atom. nih.govnih.gov These modifications have been explored for creating compounds with potential biological activity. nih.govnih.gov

Another route for functionalization is N-alkylation. For instance, reaction with electrophiles such as ethyl bromoacetate can introduce an ester-containing substituent on the nitrogen atom. researchgate.net The resulting secondary amines can also be used in further coupling reactions. nih.govmdpi.com

Table 2: Examples of Amine Derivative Functionalization

| Reaction Type | Reagent(s) | Functional Group Introduced | Reference |

| N-Acylation | Acid Chlorides | Acyl | nih.gov |

| N-Alkylation | Ethyl bromoacetate | Ethoxycarbonylmethyl | researchgate.net |

| Phospha-Mannich | Formaldehyde, Dialkyl Phosphite (B83602) | Phosphonylmethyl | nih.govnih.gov |

Further Transformations Involving the Phosphonate Moiety

The diethyl phosphonate group itself offers opportunities for chemical modification, both at the ester functionalities and at the adjacent α-carbon.

Modifications of the Diethyl Ester Functionality

The two ethyl ester groups of the phosphonate can be modified through hydrolysis or transesterification.

Hydrolysis: The complete hydrolysis of the diethyl ester to the corresponding phosphonic acid is a fundamental transformation. This is typically accomplished under harsh acidic or basic conditions. nih.govbeilstein-journals.org Acid-catalyzed hydrolysis, often using concentrated hydrochloric acid at reflux, proceeds in a stepwise manner, first yielding the monoester and then the final phosphonic acid. nih.govbeilstein-journals.orgnih.govresearchgate.net

Transesterification: The ethyl groups can be exchanged for other alkyl groups through transesterification. This reaction involves treating the diethyl phosphonate with a different alcohol, often of a higher boiling point, which drives the reaction by the removal of the ethanol byproduct. wikipedia.org Microwave-assisted procedures have also been developed to facilitate this transformation. mtak.huresearchgate.net

Table 3: Modification of the Diethyl Ester Functionality

| Reaction | Conditions | Product |

| Hydrolysis | Concentrated HCl, reflux | (2-nitro-1-phenylethyl)phosphonic acid |

| Transesterification | ROH (e.g., butanol), heat | Dialkyl (2-nitro-1-phenylethyl)phosphonate |

Reactivity of the α-Carbon Adjacent to the Phosphonate Group

The carbon atom situated between the phenyl ring and the phosphorus atom (the α-carbon) is activated by the electron-withdrawing phosphonate group. This allows for deprotonation by a suitable base to form a stabilized carbanion. wikipedia.org This α-phosphono carbanion is a potent nucleophile and a key intermediate in a variety of carbon-carbon bond-forming reactions.

The most notable application of such carbanions is in the Horner-Wadsworth-Emmons (HWE) reaction, where they react with aldehydes or ketones to form alkenes. wikipedia.org Although the parent compound contains a nitro group that might be sensitive to the basic conditions required for carbanion formation, this reactivity is a hallmark of phosphonate chemistry. Alkylation of the α-phosphono carbanion with alkyl halides provides another avenue for constructing more complex carbon skeletons. researchgate.netnih.gov

Stereochemical Control and Retention During Transformations

This compound possesses a stereocenter at the α-carbon. The synthesis of this starting material can be performed enantioselectively, for instance, through a Michael addition of a phosphonate to a nitroalkene using a chiral catalyst. vulcanchem.com The stereochemical outcome of subsequent transformations is therefore a critical consideration.

When the nitro group is reduced to an amine, a second stereocenter can be formed at the β-carbon. Controlling the stereochemistry of this reduction is crucial for accessing specific diastereomers of the resulting β-amino phosphonate. Asymmetric hydrogenation techniques, employing chiral catalysts, are often utilized for such stereocontrolled reductions in related systems. nih.gov

Reactions that directly involve the chiral α-carbon or the phosphorus atom must also be considered from a stereochemical perspective. For example, nucleophilic substitution at a chiral phosphorus center can proceed with retention of configuration. researchgate.netacs.org Diastereoselective reactions, such as certain phospha-Michael additions, have been shown to effectively control the relative configuration of newly formed carbon and phosphorus stereocenters. nih.gov Therefore, by selecting appropriate reagents and conditions, it is often possible to maintain the initial stereochemical integrity of the α-carbon or to influence the formation of new stereocenters with a high degree of control during the derivatization of this compound.

This compound as a Key Intermediate in Complex Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of a variety of complex and biologically significant molecules. Its structure, featuring a phosphonate group, a nitro group, and a phenyl ring, provides a versatile scaffold for a range of chemical transformations. This versatility makes it a valuable precursor for creating compounds with potential applications in medicine and agrochemistry, particularly in the synthesis of α-aminophosphonic acids and their derivatives, which are structural analogs of α-amino acids. gjesr.comnih.gov

The presence of the nitro group is particularly significant, as it can be readily reduced to an amino group, providing a direct route to α-aminophosphonic acids. These compounds are of great interest due to their diverse biological activities, acting as enzyme inhibitors, antibiotics, and pharmacological agents. gjesr.comnih.gov Furthermore, the carbon atom alpha to the phosphonate group can be involved in carbon-carbon bond-forming reactions, allowing for the construction of more elaborate molecular architectures. mdpi.com

Synthesis of α-Aminophosphonic Acid Analogs

A primary application of this compound is its role as a precursor to α-aminophosphonic acids. The straightforward reduction of the nitro functionality to a primary amine is a key step in this process. This transformation opens the door to a class of compounds that mimic natural amino acids and can interact with biological systems. nih.govkyushu-u.ac.jp Phosphonate analogs of amino acids like glutamic acid and γ-aminobutyric acid (GABA) have been synthesized to explore their potential biological activities, including herbicidal and neurotransmitter-related functions. kyushu-u.ac.jp

The general scheme for this transformation involves the catalytic hydrogenation or reduction using other standard reagents to convert the nitro group into an amine without affecting the phosphonate ester.

Table 1: Representative Transformation to α-Aminophosphonate

| Reactant | Reagents & Conditions | Product | Significance |

| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Diethyl (2-amino-1-phenylethyl)phosphonate | Precursor to bioactive α-aminophosphonic acid derivatives. organic-chemistry.org |

Utility in Carbon-Carbon Bond Formation

This compound and related β-nitro phosphonates are effective Michael acceptors. The electron-withdrawing nature of the nitro and phosphonate groups activates the adjacent carbon-carbon double bond (in its precursor, β-nitrostyrene) for nucleophilic attack. This reactivity is exploited in Michael addition reactions to form new carbon-carbon bonds, a fundamental strategy in organic synthesis for building molecular complexity. mdpi.comresearchgate.net For instance, the reaction with carbanions derived from malonates can lead to highly functionalized products that can be further elaborated into complex target molecules. researchgate.net

Table 2: Michael Addition Reaction Utilizing a β-Nitro Phosphonate Precursor

| Electrophile Precursor | Nucleophile | Catalyst/Conditions | Product Example | Synthetic Value |

| ω-Nitrostyrene | Diethyl malonate | Chiral Nickel(II) Complexes, Et₃N | Diethyl 2-(2-nitro-1-phenylethyl)malonate | Forms new C-C bonds enantioselectively, creating chiral building blocks for bioactive molecules. researchgate.net |

Precursor to Heterocyclic Systems

The functional groups within this compound can be manipulated to construct heterocyclic rings, which are core structures in many natural products and pharmaceuticals. nih.govmdpi.com While direct examples starting from this specific compound are specialized, the synthetic strategies applied to analogous phosphonates illustrate the potential. For example, functionalized phosphonates can undergo intramolecular cyclization reactions after a series of transformations to yield substituted pyrrolidines. nih.govmdpi.com The synthesis of such heterocyclic phosphonates is of significant interest due to the prevalence of the pyrrolidine ring in biologically active compounds. nih.gov

The general approach involves the conversion of the nitro group and modification of the side chain to introduce functionalities that can participate in a ring-closing reaction. This demonstrates the role of the phosphonate compound as a linchpin in multi-step synthetic sequences.

Table 3: Conceptual Pathway to Heterocyclic Structures

| Intermediate | Transformation Steps | Resulting Heterocycle | Importance |

| Diethyl (2-amino-1-phenylethyl)phosphonate | 1. Derivatization of the amino group2. Introduction of a second functional group3. Intramolecular cyclization | Functionalized Pyrrolidinylphosphonate | Access to complex scaffolds found in natural products and pharmaceuticals. nih.govmdpi.com |

The synthetic utility of this compound is rooted in the reactivity of its distinct functional groups. Its role as a key intermediate allows chemists to access complex and valuable molecules, particularly α-aminophosphonic acids and their derivatives, through reliable and well-established synthetic transformations.

Advanced Characterization Techniques and Computational Research

Spectroscopic Methods for Structural Confirmation and Analysis

Spectroscopy provides the foundational data for the structural characterization of Diethyl (2-nitro-1-phenylethyl)phosphonate, with each technique offering unique insights into the molecular framework.

NMR spectroscopy is a powerful tool for determining the precise connectivity and environment of atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton adjacent to the phosphorus atom, the methylene protons of the nitroethyl group, and the methylene and methyl protons of the two ethoxy groups on the phosphonate (B1237965) moiety. Coupling between adjacent protons and between protons and the phosphorus atom provides further structural detail.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Signals corresponding to the carbons of the phenyl ring, the two carbons of the ethyl chain, and the ethyl groups of the phosphonate ester would be observed at characteristic chemical shifts.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. huji.ac.il It typically shows a single resonance for the phosphorus atom in this compound. The chemical shift of this signal is indicative of a tetracoordinated phosphorus atom within a phosphonate ester environment. researchgate.net For similar dialkyl phosphonates, these shifts are often observed in a specific range, providing clear evidence for the presence and electronic state of the phosphonate group. researchgate.net

Table 1: Representative NMR Data for Diethyl Phosphonate Moieties Note: This table presents typical chemical shift ranges for diethyl phosphonate fragments based on related structures, as specific experimental data for the title compound is not detailed in the provided sources.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -O-CH₂-CH₃ | 3.9 - 4.2 | Quartet (q) |

| -O-CH₂-CH₃ | 1.1 - 1.4 | Triplet (t) | |

| ¹³C | -O-CH₂-CH₃ | ~63 | Doublet (due to J-coupling with P) |

| -O-CH₂-CH₃ | ~16 | Doublet (due to J-coupling with P) | |

| ³¹P | P=O | 10 - 25 | Singlet (proton decoupled) |

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.

Key expected absorption bands for this compound include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations, typically found around 1550 cm⁻¹ and 1380 cm⁻¹, respectively.

Phosphoryl Group (P=O): A very strong and characteristic absorption band for the P=O double bond stretch, generally appearing in the region of 1290-1240 cm⁻¹. rsc.org

P-O-C Linkages: Stretching vibrations associated with the P-O-C bonds of the diethyl ester are expected in the 1160-950 cm⁻¹ range.

Aromatic Ring (C=C): Multiple bands corresponding to C=C stretching vibrations within the phenyl ring, typically observed around 1600 cm⁻¹ and 1450 cm⁻¹.

C-H Bonds: Stretching vibrations for aromatic C-H bonds appear above 3000 cm⁻¹, while those for aliphatic C-H bonds are found just below 3000 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 | Strong |

| Symmetric Stretch | ~1380 | Strong | |

| Phosphoryl (P=O) | Stretch | 1290 - 1240 | Very Strong |

| P-O-C (Ester) | Stretch | 1160 - 950 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1450 | Medium-Weak |

| Aromatic C-H | Stretch | >3000 | Medium |

| Aliphatic C-H | Stretch | <3000 | Medium |

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can unambiguously establish the compound's connectivity, bond lengths, bond angles, and absolute stereochemistry if a suitable single crystal can be grown. For a closely related compound, Diethyl (1-hydroxy-1-phenylethyl)phosphonate, X-ray analysis revealed a distorted tetrahedral geometry around the phosphorus atom. nih.gov Such an analysis for this compound would provide precise metric parameters and reveal details about intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing.

Table 3: Representative Single-Crystal X-ray Data for an Analogous Compound, Diethyl (1-hydroxy-1-phenylethyl)phosphonate nih.gov

| Parameter | Value |

| Molecular Formula | C₁₂H₁₉O₄P |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.1187 |

| b (Å) | 8.4488 |

| c (Å) | 18.4833 |

| β (°) | 116.991 |

| Volume (ų) | 2799.6 |

Computational Chemistry for Mechanistic Understanding and Predictive Modeling

Computational methods complement experimental data by providing a deeper understanding of molecular properties and reaction mechanisms that can be difficult to probe empirically.

Density Functional Theory (DFT) is a powerful computational quantum mechanics method used to investigate the electronic structure, geometry, and energetics of molecules. For organophosphorus compounds, DFT calculations can accurately predict molecular geometries, vibrational frequencies (to aid in the interpretation of IR spectra), and NMR chemical shifts. researchgate.net Furthermore, DFT can be employed to model reaction pathways, determine transition state energies, and explain regioselectivity, as demonstrated in studies of related phosphonates. researchgate.net Applying DFT to this compound can help elucidate the distribution of electron density, calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and provide a theoretical framework for understanding its reactivity.

Fukui Function Analysis for Reactivity and Selectivity Prediction

Fukui function analysis, rooted in Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and selectivity of chemical species. ijariie.comfaccts.de This analysis identifies the regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. faccts.de The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes.

There are three main types of Fukui functions that describe different types of chemical reactivity:

f+(r) for nucleophilic attack (acceptance of an electron).

f-(r) for electrophilic attack (donation of an electron).

f0(r) for radical attack.

High values of these functions indicate a greater propensity for a particular type of reaction at that atomic site. faccts.de For phosphonate derivatives, Fukui function analysis can effectively pinpoint reactive sites, which is invaluable in designing compounds with enhanced selectivity for various applications. ijariie.com

In the case of this compound, the presence of both the electron-withdrawing nitro group and the phosphonate group, along with the phenyl ring, creates a complex electronic environment. vulcanchem.com A computational analysis would likely reveal the carbon atom attached to the nitro group as a primary electrophilic site, susceptible to nucleophilic attack, a key step in reactions like the Michael addition. vulcanchem.com The nitro group itself, particularly the oxygen atoms, would be expected to show high f-(r) values, indicating their susceptibility to electrophilic attack. Conversely, the phosphonate group's oxygen atom would likely be a primary site for electrophilic attack. It is important to note that the presence of a nitro group on an aromatic system can sometimes lead to negative Fukui function values, a phenomenon linked to nodes in the wave function and areas of very low HOMO electron density. mdpi.com

| Atomic Site | Predicted High Fukui Function | Type of Attack | Rationale |

|---|---|---|---|

| Carbon α to Nitro Group | f+(r) | Nucleophilic | Electron-withdrawing effect of the nitro group creates an electrophilic carbon center. |

| Oxygen atoms of Nitro Group | f-(r) | Electrophilic | High electron density and lone pairs make them susceptible to electrophiles. |

| Oxygen atom of Phosphonate Group (P=O) | f-(r) | Electrophilic | The polarized P=O bond results in high electron density on the oxygen. |

| Aromatic Ring | f+(r) and f-(r) | Nucleophilic and Electrophilic | The phenyl ring can undergo both types of substitution, with regioselectivity influenced by the substituents. |

Theoretical Studies on Reaction Pathways

Theoretical and computational studies provide profound insights into the mechanisms and energetics of chemical reactions. For organophosphorus compounds, computational methods like DFT are employed to map out reaction pathways, calculate activation energies, and understand the stability of intermediates and transition states. rsc.orgmdpi.com

The synthesis of this compound and related compounds often involves well-established reactions such as the Michaelis-Arbuzov and Kabachnik-Fields reactions. vulcanchem.comrsc.org Theoretical studies on these reactions have elucidated their mechanisms. For instance, in the Michael addition of a phosphonate to a nitroalkene, computational models can detail the activation of the reactants by a catalyst, the nucleophilic attack of the phosphonate, and the subsequent proton transfer steps that determine the stereochemical outcome. vulcanchem.com

Energy diagrams for proposed reaction pathways can be calculated to determine the feasibility of a reaction and to identify the rate-determining step. rsc.org For the synthesis of α-aminophosphonates, which can be derived from this compound via reduction of the nitro group, DFT calculations have been used to compare different synthetic routes and to understand the role of catalysts. rsc.orgresearchgate.net

In the context of this compound, theoretical studies could be applied to:

Model the Michael Addition: The reaction of diethyl phosphite (B83602) with β-nitrostyrene is a common route to this class of compounds. Theoretical calculations can model the transition state of this addition, providing insights into the stereoselectivity, especially when chiral catalysts are used.

Investigate Reduction of the Nitro Group: The conversion of the nitro group to an amine is a crucial transformation. vulcanchem.com Computational studies can explore the mechanism of this reduction using various catalytic systems, such as hydrogenation over palladium catalysts, helping to optimize reaction conditions.

Analyze Nucleophilic Substitution at the Phosphorus Atom: The phosphonate group can undergo substitution reactions. vulcanchem.com Theoretical models can predict the reactivity of the P-C bond and the feasibility of displacing the ethoxy groups, which is important for modifying the compound's properties. vulcanchem.com

| Reaction Type | Computational Method | Key Insights Gained |

|---|---|---|

| Michael Addition Synthesis | DFT, Transition State Theory | Stereoselectivity, catalyst-substrate interactions, activation barriers. |

| Nitro Group Reduction | DFT, Molecular Dynamics | Mechanism of hydrogenation, catalyst efficiency, intermediate stability. |

| Nucleophilic Substitution | DFT | Reaction energy profiles, bond dissociation energies, leaving group potential. |

Interdisciplinary Academic Research Directions and Future Perspectives

Diethyl (2-nitro-1-phenylethyl)phosphonate in the Context of Analogue Synthesis for Mechanistic Studies

The synthesis of analogues of this compound is a cornerstone for probing the mechanistic details of its formation and subsequent reactions. The primary route to this compound is the phospha-Michael addition of a dialkyl phosphite (B83602) to a nitroalkene, a reaction whose efficiency and selectivity are sensitive to the electronic and steric nature of the reactants. rsc.org

Mechanistic insights are often gleaned by systematically modifying the structure of the reactants. For instance, synthesizing analogues with electron-donating or electron-withdrawing substituents on the phenyl ring of the nitrostyrene precursor can elucidate the electronic demands of the transition state in the Michael addition. Similarly, altering the bulk and electronic nature of the phosphonate (B1237965) ester groups (e.g., replacing diethyl with dimethyl or di-tert-butyl esters) can reveal steric influences and the role of the phosphonate moiety in the reaction pathway. unl.pt

Furthermore, the synthesized β-nitro phosphonate is a valuable precursor for other important classes of compounds. A key transformation is the reduction of the nitro group to a primary amine, yielding β-amino phosphonates. These compounds are phosphorus analogues of β-amino acids and are of significant interest in medicinal chemistry. rsc.org The synthesis of a library of these β-amino phosphonate analogues from their nitro precursors allows for structure-activity relationship (SAR) studies, which are crucial for understanding how these molecules interact with biological targets such as enzymes.

Contributions to the Understanding of Chiral Organophosphorus Chemistry

The development of methods for the asymmetric synthesis of this compound has made significant contributions to the field of chiral organophosphorus chemistry. The creation of a stereogenic center adjacent to the phosphorus atom is a considerable challenge, and this molecule has served as a key substrate in the development of novel catalytic systems. mdpi.com

A major breakthrough has been the use of bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, which can activate both the phosphonate nucleophile and the nitroalkene electrophile through hydrogen bonding. unl.ptnih.gov This dual activation strategy facilitates the reaction through a well-organized transition state, enabling high levels of stereocontrol. For example, chiral squaramide catalysts have been shown to promote the Michael addition of diphenyl phosphite to a wide array of nitroalkenes, achieving excellent yields and enantioselectivities. nih.gov Similarly, axially chiral guanidine derivatives and cinchona alkaloids have been employed to catalyze the addition of phosphites to nitroalkenes with high enantiomeric excess (ee). unl.pt

These studies not only provide efficient routes to enantiomerically enriched β-nitro phosphonates but also deepen the understanding of non-covalent interactions in asymmetric catalysis. The ability to predictably generate specific stereoisomers is crucial, as the biological activity of chiral molecules is often dependent on their absolute configuration. unl.pt

| Catalyst Type | Substrate Scope | Typical Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Cinchona Alkaloid-Based Thiourea | Aromatic Nitroolefins | High | Moderate to High (up to 95%) |

| Squaramide | Aromatic and Aliphatic Nitroalkenes | High (85-98%) | Excellent (90-99%) |

| Axially Chiral Guanidine | Aromatic, Heteroaromatic, Aliphatic Nitroalkenes | High | High (up to 98%) |

| Quinine | Aromatic Nitroolefins | Moderate to High | Modest to Good |

Theoretical and Experimental Synergies in Phosphonate Research

The synergy between theoretical calculations and experimental work has become indispensable in modern phosphonate research. Computational methods, particularly Density Functional Theory (DFT), provide profound insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity that are often difficult to access through experimental means alone. nih.govrsc.org

For instance, DFT studies have been used to model the transition states in organocatalyzed phospha-Michael additions. These models can explain why a particular catalyst provides high enantioselectivity by revealing the specific non-covalent interactions (e.g., hydrogen bonds) that stabilize the transition state leading to one enantiomer over the other. researchgate.net Such computational insights can guide the rational design of new, more effective catalysts. nih.govresearchgate.net

In the study of reactivity, DFT calculations can predict the feasibility and regioselectivity of subsequent transformations of β-nitro phosphonates, such as cycloaddition reactions. By calculating the energy barriers for different reaction pathways, researchers can predict the likely outcome of a reaction before performing it in the lab, saving time and resources. This predictive power allows for a more targeted approach to exploring the chemical space of these versatile compounds.

Unexplored Reactivity and Derivatization Pathways for β-Nitro Phosphonates

While the reduction of the nitro group is a well-established derivatization of β-nitro phosphonates, the compound class retains significant potential for unexplored reactivity. The functional groups in this compound offer multiple handles for chemical modification.

Transformations of the Nitro Group : Beyond reduction, the nitro group can be converted into a carbonyl group via the Nef reaction , providing access to β-ketophosphonates. organicreactions.org This transformation is synthetically valuable as it converts the nitroalkane starting material into an acyl anion equivalent. organicreactions.org

Reactivity of the α-Carbon : The carbon atom positioned between the phenyl ring and the phosphonate group is acidic and can be deprotonated to form a carbanion. This nucleophile could potentially be used in alkylation or acylation reactions to forge new carbon-carbon bonds, although this pathway remains largely unexplored.

Henry Reaction : The nitro group can also participate in carbon-carbon bond-forming reactions. For example, under basic conditions, the corresponding nitronate anion could act as a nucleophile in a Henry (nitroaldol) reaction with aldehydes, further extending the carbon skeleton. wikipedia.orgorganic-chemistry.org

Cycloaddition Reactions : The nitroalkene functionality, in principle, can act as a dienophile or dipolarophile in various cycloaddition reactions, offering pathways to complex cyclic phosphonates.

These potential transformations represent fertile ground for future research, promising to expand the synthetic utility of β-nitro phosphonates and lead to novel molecular scaffolds with potential applications in materials science and medicinal chemistry.

Emerging Trends in Sustainable Organophosphorus Synthesis Relevant to this compound

The field of organophosphorus chemistry is increasingly embracing the principles of green chemistry to minimize its environmental impact. eurekalert.orgroyalsocietypublishing.org These sustainable practices are highly relevant to the synthesis of this compound and its analogues.

Emerging trends focus on reducing the use of hazardous substances, improving energy efficiency, and simplifying reaction procedures. royalsocietypublishing.orgresearchgate.net Key strategies include:

Alternative Energy Sources : Microwave (MW) irradiation and ultrasound have emerged as powerful tools to accelerate organic reactions. wiley.commdpi.com These techniques can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.govyoutube.com Microwave-assisted Kabachnik-Fields reactions, a related synthesis for α-aminophosphonates, have demonstrated considerable success. mdpi.com

Green Solvents and Solvent-Free Conditions : A major goal of green chemistry is to replace volatile and toxic organic solvents. royalsocietypublishing.org Research is exploring the use of benign media such as water, ionic liquids, or polyethylene glycol (PEG). rsc.org Furthermore, performing reactions under solvent-free conditions is an ideal approach that reduces waste and simplifies purification. rsc.orgnih.gov

| Parameter | Conventional Method | Green/Sustainable Method |

|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave, Ultrasound |

| Reaction Time | Hours to days | Minutes to hours |

| Solvents | Often volatile/toxic organic solvents (e.g., toluene, CH2Cl2) | Water, PEG, ionic liquids, or solvent-free |

| Catalyst | Homogeneous, often requires high loading | Recyclable, heterogeneous, or catalyst-free |

| Yield/Purity | Variable, may require extensive purification | Often improved yields and higher purity |

Applying these emerging trends to the synthesis of this compound will not only make its production more environmentally friendly but may also uncover new efficiencies and selectivities. eurekalert.org

Q & A

Q. What are the common synthetic routes for Diethyl (2-nitro-1-phenylethyl)phosphonate?

The compound is typically synthesized via the Phospha-Michael addition reaction. For example, describes its preparation using ionic liquids to promote the reaction between nitroolefins and dialkyl phosphites, yielding 81–89% under mild conditions (0–25°C). Alternatively, outlines a method where 2-nitrobenzaldehyde reacts with diphenylphosphite in tetrahydrofuran at 0°C, followed by triethylamine catalysis. Key parameters include solvent choice, temperature control, and post-reaction purification via column chromatography.

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Phospha-Michael | Ionic liquid, nitroolefin, dialkyl phosphite | 81–89% | |

| Aldhyde reaction | 2-nitrobenzaldehyde, diphenylphosphite, THF | 89% |

Q. How is 31P NMR spectroscopy utilized in characterizing this compound?

31P NMR is critical for confirming the phosphonate moiety. For this compound, the 31P NMR signal appears at δ 22.3 ppm (), consistent with dialkyl phosphonates. notes that chemical shifts in this range (δ 15–25 ppm) are typical for triester phosphorus environments. Coupling patterns (e.g., splitting due to adjacent protons) and comparison to reference spectra are essential for structural validation .

Q. What safety precautions are recommended when handling this compound?

Safety Data Sheets (SDS) emphasize avoiding inhalation, skin contact, and environmental release. Key precautions include:

- Use of PPE (gloves, goggles, lab coats).

- Work in a fume hood to mitigate vapor exposure.

- Store in sealed containers at room temperature, away from oxidizers ( ).

- Follow protocols for waste disposal (e.g., neutralization before disposal) .

Q. What are the key spectral features in IR and MS for identification?

- IR : Strong absorption bands at 1326 cm⁻¹ (NO₂ symmetric stretch) and 1165–1194 cm⁻¹ (P=O stretch) ().

- MS : Molecular ion peak at m/z 260 [M+H]⁺ (), with fragmentation patterns confirming the phosphonate and nitro groups.

Advanced Questions

Q. How can researchers optimize reaction yields for this compound?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity ( ).

- Catalyst use : Ionic liquids improve regioselectivity and yield ().

- Temperature control : Lower temperatures (0°C) minimize side reactions ( ).

- Purification : Column chromatography with ethyl acetate/petroleum ether gradients ensures high purity .

Q. How to address discrepancies in spectral data during characterization?

Contradictions in NMR or IR data may arise from:

- Solvent effects : Deuterated solvents can shift peaks slightly (e.g., CDCl3 vs. DMSO-d6).

- Impurities : Column chromatography or recrystallization may be needed ( ).

- Dynamic processes : Conformational flexibility (e.g., nitro group rotation in ) may broaden signals. Cross-validate with 2D NMR or X-ray crystallography .

Q. What analytical techniques resolve structural ambiguities in phosphonates?

- X-ray crystallography : Directly visualizes molecular conformation (e.g., nitro group twisted 29.91° from the phenyl plane, ).

- Multinuclear NMR : 1H-31P coupling (e.g., CH₂ groups adjacent to phosphorus) and 13C NMR for carbon-phosphorus connectivity ().

- Elemental analysis : Matches calculated vs. observed C/H/N/O percentages (e.g., C: 46.24% observed vs. 46.34% calculated, ) .

Q. What role does the nitro group play in the compound’s reactivity?

The electron-withdrawing nitro group stabilizes transition states in nucleophilic reactions (e.g., Phospha-Michael additions). It also influences hydrogen bonding, as seen in , where intermolecular O–H⋯O interactions form dimeric crystal structures. This affects solubility and may modulate biological activity .

Q. How is computational modeling used to predict reaction pathways?

While not directly covered in the evidence, mechanistic insights can be inferred. For example, density functional theory (DFT) could model the Phospha-Michael transition state to optimize regioselectivity. Computational tools may also predict NMR chemical shifts for comparison with experimental data .

Q. What are the implications of molecular conformation on biological activity?

The twisted nitro group conformation ( ) may enhance binding to enzyme active sites, as seen in phosphonate-based enzyme inhibitors. Hydrogen bonding networks (e.g., dimer formation) could influence bioavailability or membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.